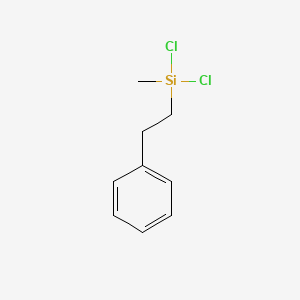

Dichloro(methyl)(2-phenylethyl)silane

Description

Significance of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, defined by the presence of carbon-silicon bonds, are a cornerstone of modern chemical research and industry. wikipedia.orguni.lu Their prominence stems from a unique combination of properties conferred by the silicon-carbon bond, such as high thermal stability, hydrophobicity, and chemical resilience, which distinguish them from purely organic counterparts. chemimpex.com These compounds are not found in nature; their development is a result of chemical synthesis. tcichemicals.com

For over a century, research has expanded their role from laboratory curiosities to indispensable materials in numerous fields. richsilicone.com They serve as crucial synthetic intermediates and building blocks for advanced materials. orgsyn.org In materials science, silicones (polysiloxanes) are widely used in sealants, adhesives, and coatings. chemimpex.com The electronics industry relies on organosilicon compounds for insulating materials, while the medical field explores their use in biocompatible materials and drug delivery systems. chemimpex.com The continuous development of new organosilicon reagents and synthetic methods underscores their expanding importance in creating novel materials and molecules. orgsyn.orgsbfchem.com

Dichloro(methyl)(2-phenylethyl)silane as a Pivotal Research Target

Within the vast family of organosilicon compounds, this compound (CAS Number: 772-65-6) serves as a pivotal research target, primarily functioning as an essential intermediate in chemical synthesis. chemimpex.comCurrent time information in Jakarta, ID. Its significance lies in its bifunctional nature: the two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the facile introduction of other functional groups, while the phenylethyl group imparts specific physical and chemical characteristics to the final products. chemimpex.com

This compound is a key reagent in the synthesis of a variety of silane (B1218182) derivatives, which are crucial for developing advanced materials, polymers, and coatings. chemimpex.comCurrent time information in Jakarta, ID. Researchers utilize it in the formulation of high-performance adhesives and sealants, particularly for applications demanding durability. Current time information in Jakarta, ID. Furthermore, it is employed for the surface modification of materials like polymers and metals to enhance properties such as hydrophobicity. Current time information in Jakarta, ID. Its unique structure is also explored in the creation of complex molecules for specialty chemicals. Current time information in Jakarta, ID. As an arylalkyl silane, it is categorized among silane coupling agents and adhesion promoters used in organic-inorganic hybrid materials and electronic materials. tcichemicals.com

Below are the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₂Cl₂Si |

| Molecular Weight | 219.18 g/mol |

| CAS Number | 772-65-6 |

| Appearance | Colorless clear liquid |

| Boiling Point | 245 °C |

| Density | 1.123 g/mL |

| Refractive Index | n20/D 1.51 |

| Data sourced from chemical and material databases. Current time information in Jakarta, ID.google.com |

Historical Context and Evolution of Research on Arylalkylchlorosilanes

The study of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first compound with a silicon-carbon bond, tetraethylsilane. wikipedia.orgrichsilicone.com This breakthrough laid the groundwork for all subsequent research in the field. In the same year, they also prepared the first organochlorosilane. wikipedia.org The early 20th century saw pioneering work by English chemist Frederic Kipping, who extensively used Grignard reagents to form alkyl- and arylsilanes, significantly advancing synthetic methodologies. wikipedia.orgrichsilicone.com

The specific lineage of arylchlorosilanes can be traced back to early efforts to attach aromatic groups to silicon. A notable early synthesis was that of phenyltrichlorosilane (B1630512) (PhSiCl₃) by A. Ladenburg in 1874. richsilicone.com The development of synthetic routes like the Grignard reaction was crucial for creating compounds with both aryl and alkyl groups attached to a silicon center, the class to which this compound belongs. richsilicone.com A major leap for the industrial production of chlorosilanes was the invention of the "direct process" by Eugene G. Rochow in the 1940s, which involves reacting alkyl or aryl chlorides with silicon in the presence of a copper catalyst. wikipedia.org This method primarily produces methylchlorosilanes but established the industrial foundation for organosilicon compounds. The synthesis of more complex, functionalized arylalkylchlorosilanes like this compound relies on more targeted synthetic methods, such as hydrosilylation or the use of specific organometallic reagents, reflecting the continued evolution and refinement of organosilicon chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-methyl-(2-phenylethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEKNJPMOJJQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88002-80-6 | |

| Record name | Silane, dichloromethyl(2-phenylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88002-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044988 | |

| Record name | Dichloro(methyl)(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-65-6 | |

| Record name | Dichloromethylphenethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(methyl)(2-phenylethyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [2-(dichloromethylsilyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)(2-phenylethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(2-phenylethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORO(METHYL)(2-PHENYLETHYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XT4QT22F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Dichloro Methyl 2 Phenylethyl Silane

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for synthesizing phenylethyl-substituted silanes rely on well-understood, industrially significant reactions. These pathways are characterized by their reliability and scalability, though they often involve precious metal catalysts and chlorinated intermediates.

The most direct and common method for creating the phenylethyl silicon structure is through hydrosilylation. This reaction involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as the carbon-carbon double bond in styrene. wikipedia.orgmdpi.com To produce Dichloro(methyl)(2-phenylethyl)silane, the specific reactants are dichloromethylsilane (B8780727) (CH₃SiHCl₂) and styrene (C₆H₅CH=CH₂).

The reaction typically proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the terminal carbon of the alkene. wikipedia.orgprinceton.edu This selective addition results in the desired 2-phenylethyl isomer rather than the 1-phenylethyl alternative. The process is almost always catalyzed, with platinum-based compounds being highly effective and widely used. mdpi.comnih.gov

Mechanism: The most prevalent mechanism for this platinum-catalyzed reaction is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com It involves a catalytic cycle with the following key steps:

Oxidative Addition: The dichloromethylsilane adds to the platinum catalyst.

Alkene Coordination: The styrene molecule coordinates to the platinum center.

Migratory Insertion: The styrene inserts into the platinum-hydrogen bond.

Reductive Elimination: The final product, this compound, is eliminated from the platinum center, regenerating the catalyst for the next cycle.

| Catalyst Type | Common Examples | Key Characteristics |

|---|---|---|

| Platinum-Based | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst | High activity and selectivity; the industrial standard. mdpi.comnih.gov |

| Palladium-Based | Palladium complexes with chiral phosphine ligands | Used for asymmetric hydrosilylation to achieve high enantioselectivity. wikipedia.orglibretexts.org |

| Nickel-Based | α-Diimine Nickel Complexes | A lower-cost alternative to platinum, exhibiting anti-Markovnikov selectivity. princeton.edu |

| Iron-Based | Iron complexes with terpyridine ligands | Investigated as an earth-abundant metal catalyst, though may require activators. nih.gov |

The precursor, dichloromethylsilane, is a fundamental building block in the silicone industry. Its production is dominated by the Direct Process , also known as the Müller-Rochow process. mdpi.comelkem.com This industrial-scale method involves the reaction of methyl chloride (CH₃Cl) gas with elemental silicon powder at high temperatures in the presence of a copper catalyst. elkem.comwikipedia.org

The Direct Process yields a mixture of methylchlorosilanes, primarily dimethyldichlorosilane ((CH₃)₂SiCl₂), but also other valuable compounds including dichloromethylsilane (CH₃SiHCl₂), methyltrichlorosilane (CH₃SiCl₃), and trimethylchlorosilane ((CH₃)₃SiCl). elkem.comwikipedia.org These products are then separated through fractional distillation. elkem.com

Beyond the Direct Process, other methods for forming silicon-carbon bonds exist, though they are less common for the industrial production of this specific precursor. One such alternative is the use of Grignard reagents. For example, reacting silicon tetrachloride (SiCl₄) with a methyl magnesium halide (CH₃MgX) can produce a mixture of methyl-substituted chlorosilanes. acs.org However, this method is often less selective than the Direct Process, yielding a mixture of products that can be difficult to separate efficiently. acs.org

Novel and Sustainable Synthetic Strategies

In response to growing environmental concerns and the high cost of precious metal catalysts, research has focused on developing greener and more efficient synthetic routes for organosilanes.

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. In the context of organosilane synthesis, this involves several key areas:

Atom Economy: Hydrosilylation is inherently an addition reaction, which typically has a high atom economy as all atoms from the reactants are incorporated into the final product.

Catalyst Development: A major focus is replacing expensive and rare platinum catalysts with catalysts based on more abundant and less toxic metals like iron and nickel. princeton.edunih.gov

Alternative Feedstocks: Research into chlorine-free pathways, such as the direct synthesis of alkoxysilanes from the reaction of silicon with alcohols, presents a long-term strategy to move away from chlorinated intermediates. mdpi.comresearchgate.net This avoids the production of corrosive byproducts like hydrogen chloride. wikipedia.org

Recent advancements have introduced novel techniques that reduce energy consumption and solvent use.

Mechanochemical Synthesis: This approach uses mechanical force, often through ball milling, to drive chemical reactions. acs.org It can eliminate the need for solvents, reducing waste and simplifying product purification. acs.orgrsc.org The direct synthesis of methylmethoxysilanes has been demonstrated using a high-pressure mechanochemical reactor, showcasing a solvent-free route that can achieve high silicon conversion. rsc.org

Advanced Catalysis: The development of novel catalysts is a cornerstone of modern synthesis. Supported Ionic Liquid Phase (SILP) catalysts, for instance, can enhance the activity and selectivity in reactions like trichlorosilane disproportionation, a key process in producing high-purity silanes. nih.gov Furthermore, organocatalysis is emerging as a metal-free alternative for certain silane (B1218182) transformations.

Achieving high yield and selectivity for this compound requires careful control over various reaction parameters. The optimization of these conditions is crucial for both laboratory-scale synthesis and industrial production to minimize byproducts and maximize efficiency. scielo.br

Key parameters for optimization in the hydrosilylation of styrene include:

Catalyst Concentration: The amount of catalyst must be sufficient to ensure a reasonable reaction rate but minimized to reduce costs and potential contamination of the product.

Temperature: The reaction temperature affects the rate of reaction and the formation of potential side products. Higher temperatures can sometimes lead to undesired isomerization of the alkene.

Solvent: While some reactions can be run neat, the choice of solvent can influence catalyst solubility and stability, thereby affecting reaction efficiency. Acetonitrile has been shown to be an effective solvent in some related oxidative coupling reactions, offering a greener alternative to benzene or dichloromethane. scielo.br

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion without promoting the degradation of the product or the formation of byproducts. scielo.br

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Catalyst Choice | Determines activity, selectivity (regio- and stereo-), and cost. | High turnover number, high selectivity for the anti-Markovnikov product, low cost, and low toxicity. nih.gov |

| Temperature | Influences reaction rate and potential for side reactions (e.g., isomerization). | Lowest possible temperature for an efficient rate while minimizing byproduct formation. researchgate.net |

| Solvent | Affects catalyst solubility, stability, and reaction kinetics. | Use of minimal or "greener" solvents that provide a good balance of conversion and selectivity. scielo.br |

| Reactant Ratio | Can influence reaction equilibrium and suppress side reactions. | Optimize the molar ratio of styrene to dichloromethylsilane to maximize the yield of the desired adduct. |

Reactivity and Transformational Chemistry of Dichloro Methyl 2 Phenylethyl Silane

Mechanistic Studies of Halogen-Silicon Bond Reactivity

The reactivity of the Si-Cl bonds in dichloro(methyl)(2-phenylethyl)silane is central to its utility as a chemical intermediate. These bonds are readily cleaved, allowing for the introduction of a variety of functional groups at the silicon center.

Hydrolysis and Condensation Pathways for Siloxane Formation

The hydrolysis of this compound is a facile process that proceeds in the presence of water, leading to the formation of silanols. This reaction is the initial step toward the synthesis of silicones and polysiloxanes. The process begins with the nucleophilic attack of water on the silicon atom, resulting in the stepwise replacement of the chlorine atoms with hydroxyl groups and the liberation of hydrogen chloride.

The resulting (2-phenylethyl)methylsilanediol is a reactive intermediate that readily undergoes condensation reactions. These condensation pathways can proceed via two main routes: the formation of a siloxane bond with the elimination of a water molecule between two silanol (B1196071) groups, or the reaction of a silanol group with an unreacted chlorosilane, eliminating HCl. The condensation process can lead to the formation of linear, cyclic, or cross-linked polysiloxanes, depending on the reaction conditions. The structure of the resulting polymer is influenced by factors such as the concentration of reactants, pH, and the solvent used. For instance, the hydrolytic polycondensation of dichloromethylsilane (B8780727) is a known method for producing oligomethylhydrosiloxanes. gelest.com

Alcoholysis and Esterification Reactions for Alkoxysilane Derivatives

The reaction of this compound with alcohols, known as alcoholysis, provides a direct route to the corresponding alkoxysilane derivatives. This reaction is analogous to hydrolysis, with the alcohol acting as the nucleophile to displace the chloride ions. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

For example, the reaction with methanol (B129727) in the presence of a base like carbamide can yield dimethoxy(methyl)(2-phenylethyl)silane. researchgate.net Similarly, other alcohols such as ethanol (B145695) and isopropanol (B130326) can be used to synthesize the corresponding diethoxy and diisopropoxy derivatives. These alkoxysilanes are often more stable to handle than the parent chlorosilane and are themselves valuable precursors for further functionalization or for use in sol-gel processes. The reaction of dichloromethyl(2-phenylpropyl)silane (B88211) with methanol has been shown to produce dimethoxymethyl(2-phenylpropyl)silane. researchgate.net

Nucleophilic Substitution and Derivatization at the Silicon Center

The silicon center in this compound is electrophilic and readily undergoes nucleophilic substitution, allowing for the introduction of a wide array of organic and inorganic groups.

Alkylation and Arylation Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can displace the chlorine atoms to form new silicon-carbon bonds. sigmaaldrich.com These reactions are fundamental for the synthesis of tetraorganosilanes with diverse substitution patterns. The reaction of chlorosilanes with Grignard reagents is a common method for this purpose. gelest.com

For instance, the reaction of this compound with two equivalents of methylmagnesium bromide would be expected to yield dimethyl(methyl)(2-phenylethyl)silane. Similarly, using phenylmagnesium bromide would lead to the formation of diphenyl(methyl)(2-phenylethyl)silane. The choice of the organometallic reagent allows for precise control over the introduction of alkyl or aryl groups at the silicon center. The reactivity of these reactions can be influenced by the solvent, with tetrahydrofuran (B95107) (THF) often promoting faster substitution than diethyl ether. gelest.com

Table 1: Examples of Alkylation and Arylation Reactions

| Organometallic Reagent | Expected Product |

| Methylmagnesium bromide | Dimethyl(methyl)(2-phenylethyl)silane |

| Phenylmagnesium bromide | Diphenyl(methyl)(2-phenylethyl)silane |

| Ethylmagnesium chloride | Diethyl(methyl)(2-phenylethyl)silane |

Formation of Silane (B1218182) and Siloxane Derivatives with Varied Functionalities

The reactivity of the Si-Cl bonds allows for the synthesis of a broad range of silane and siloxane derivatives with tailored functionalities. This versatility makes this compound a valuable building block in materials science. chemimpex.com For example, it can be used to introduce the phenethyl group into polysiloxanes, which can enhance the thermal stability and refractive index of the resulting materials. sciencesconf.org

Furthermore, functional groups can be introduced through the use of functionalized organometallic reagents or by subsequent modification of the phenethyl group. For instance, silsesquioxanes with phenethyl groups have been synthesized, which are of interest for creating advanced hybrid materials. sciencesconf.orgnih.gov The ability to form complex molecular architectures enables its use in the development of specialty chemicals. chemimpex.com The modification of silica (B1680970) nanoparticle surfaces with related silanes has been shown to alter their properties, suggesting a similar potential for this compound in surface science. researchgate.netfao.org

Silicon-Mediated Organic Transformations

While primarily used as a precursor for silicon-containing materials, derivatives of this compound can also participate in silicon-mediated organic transformations. The phenethyl group can be functionalized to introduce reactive sites for further chemical modification.

One notable application is in the preparation of functionalized silsesquioxanes. For example, a related compound, dichloro(methyl)(4-(phenylethynyl)phenyl)silane, has been synthesized and used to create double-decker shaped silsesquioxanes. researchgate.net This suggests that the phenethyl group of this compound could be similarly modified, for instance by introducing an ethynyl (B1212043) group, to create monomers for polymerization or for use in click chemistry.

Additionally, the Si-H functionality, which can be introduced by reduction of the Si-Cl bonds, opens up the possibility of using these derivatives in hydrosilylation reactions. researchgate.net Hydrosilylation is a powerful method for forming silicon-carbon bonds and is widely used in the synthesis of functionalized organosilanes and for cross-linking silicone polymers. rsc.org Although direct examples involving this compound are not prevalent in the literature, the principles of hydrosilylation chemistry suggest its potential in this area after conversion to the corresponding hydrosilane.

Rearrangement Reactions Involving Organosilane Intermediates

The study of rearrangement reactions in organosilicon chemistry is a field of continuous investigation, offering pathways to novel molecular architectures. While specific, documented rearrangement reactions involving intermediates derived directly from this compound are not extensively reported in readily available literature, the general principles of organosilane rearrangements provide a framework for understanding its potential transformations.

One theoretical pathway for rearrangement could involve intramolecular cyclization. Under the influence of a Lewis acid catalyst, it is conceivable that the phenylethyl group could undergo a Friedel-Crafts-type reaction with the silicon center, leading to a silicon-containing heterocyclic compound. The viability of such a reaction would depend on the reaction conditions and the relative stability of the resulting cyclic organosilane intermediate.

Another potential rearrangement could be a 1,2-migration, a common reaction type in organosilicon chemistry. For instance, under specific conditions, a group could migrate from the silicon atom to an adjacent carbon atom, or vice versa. However, without experimental data on this compound, these remain hypothetical pathways based on the known reactivity of similar organosilicon compounds.

Functionalization of Complex Organic Substrates via Si-Cl Reactivity

The two chlorine atoms in this compound are highly reactive leaving groups, making the compound an excellent reagent for introducing the methyl(2-phenylethyl)silyl moiety onto a variety of organic substrates. This reactivity is central to its use in modifying the properties of complex organic molecules and polymers.

The primary mechanism for this functionalization is nucleophilic substitution at the silicon atom. The Si-Cl bonds are susceptible to attack by nucleophiles such as alcohols, amines, and organometallic reagents.

Reaction with Alcohols: In the presence of a base to neutralize the HCl byproduct, this compound can react with alcohols to form alkoxysilanes. If a diol is used, a cyclic siloxane can be formed. This type of reaction is fundamental in the synthesis of silicone polymers and for modifying the surface of materials bearing hydroxyl groups.

Reaction with Amines: Similarly, amines can displace the chloride ions to form silylamines. These reactions are crucial for the preparation of silicon-nitrogen-containing polymers and for introducing silyl (B83357) groups into nitrogen-containing bioactive molecules.

The functionalization of substrates with this compound can impart desirable properties such as increased hydrophobicity, improved thermal stability, and enhanced adhesion to inorganic surfaces. chemimpex.com These characteristics are highly valued in the formulation of advanced coatings, adhesives, and sealants. chemimpex.com

Below is a table summarizing the potential functionalization reactions of this compound with various nucleophilic substrates.

| Nucleophile (Substrate) | Product Type | Potential Application |

| Alcohol (R-OH) | Alkoxysilane | Surface modification, precursor for sol-gel processes |

| Diol (HO-R-OH) | Cyclic Siloxane | Monomer for polysiloxanes |

| Amine (R-NH2) | Silylamine | Precursor for Si-N polymers, modification of organic molecules |

| Organometallic (R-MgX, R-Li) | Tetraorganosilane | Synthesis of new organosilane compounds |

It is important to note that the reactivity of the two chlorine atoms can be controlled to achieve either mono- or di-substitution on the silicon center, allowing for precise tuning of the final product's structure and properties. This controlled reactivity further enhances the utility of this compound as a versatile functionalization agent in organic and materials chemistry.

Applications of Dichloro Methyl 2 Phenylethyl Silane in Advanced Materials Research

Precursor in Polymer Science and Engineering

The bifunctional nature of Dichloro(methyl)(2-phenylethyl)silane, stemming from its two hydrolyzable chlorine atoms, makes it a fundamental precursor in the synthesis of specialized organosilicon polymers. wiley-vch.de

This compound serves as a key monomer in the synthesis of various organosilicon polymers, particularly polysiloxanes. chemimpex.com The general synthetic route for creating polysiloxanes involves the hydrolytic polycondensation of difunctional silane (B1218182) precursors like dichlorosilanes. wiley-vch.de In this process, the two chlorine atoms on the silane molecule react with water, leading to the formation of silanol (B1196071) intermediates (R-Si(OH)₂-R'). These silanols are unstable and readily undergo condensation reactions with each other, eliminating water to form stable siloxane bonds (-Si-O-Si-), which constitute the backbone of the resulting polymer. mdpi.comnih.gov

When this compound is used as the monomer, this process results in a polysiloxane with both methyl and 2-phenylethyl groups attached to the silicon atoms along the polymer chain. The reaction can be controlled to produce linear polymers, or under certain conditions, cyclic oligomers. wiley-vch.de This ability to introduce specific organic functionalities into the polymer framework allows for the creation of novel polymers and coatings. chemimpex.com The synthesis is analogous to the well-established production of polydimethylsiloxane (B3030410) (PDMS) from dimethyldichlorosilane, but the incorporation of the phenylethyl group introduces significantly different properties. wiley-vch.deacs.org

The specific organic groups attached to the silicon atom in a silane precursor play a crucial role in defining the final characteristics of the synthesized polymer. The inclusion of the methyl and, notably, the 2-phenylethyl groups from this compound directly influences the architecture and properties of the resulting polysiloxane.

The presence of the bulky 2-phenylethyl group can introduce steric hindrance, affecting the flexibility of the siloxane backbone. This can lead to polymers with higher glass transition temperatures and modified viscoelastic properties compared to polymers with smaller alkyl groups. The aromatic nature of the phenylethyl group can also enhance thermal stability and alter the refractive index of the polymer. By copolymerizing this compound with other dichlorosilanes, such as dimethyldichlorosilane, researchers can precisely tune the ratio of different side groups along the polymer chain. This allows for the systematic modification of properties like solubility, mechanical strength, and chemical resistance to develop materials for specialized applications such as high-performance sealants, adhesives, and coatings. chemimpex.comepo.org

Role as a Silane Coupling Agent in Composite Materials

This compound is classified as a silane coupling agent, a class of compounds that act as molecular bridges to form durable bonds between dissimilar materials, specifically organic polymers and inorganic substrates. tcichemicals.comshinetsusilicone-global.comshinetsusilicone-global.com This function is critical in the manufacturing of composite materials, where strong interfacial adhesion is necessary to achieve desired performance characteristics. shinetsusilicone-global.comvot.pl

Silane coupling agents function by creating a chemical link at the interface between an inorganic filler (like glass, silica (B1680970), or metal oxides) and an organic polymer matrix. shinetsusilicone-global.comnih.gov The mechanism for a dichlorosilane (B8785471) such as this compound involves a multi-step process:

Hydrolysis : The two chlorine atoms attached to the silicon are hydrolyzable groups. gelest.com They react rapidly with moisture present on the surface of the inorganic filler or from the environment to form reactive silanol groups (-Si-OH). gelest.comnbinno.com

Condensation : These newly formed silanol groups then undergo a condensation reaction with the hydroxyl (-OH) groups naturally present on the surface of most inorganic fillers. This reaction forms stable, covalent siloxane bonds (Si-O-Filler), effectively grafting the silane molecule onto the inorganic surface. nbinno.comgelest.com

Interfacial Interaction : With the silane anchored to the filler, its non-hydrolyzable organic group—in this case, the 2-phenylethyl group—is oriented away from the surface. nih.gov This organic functionality can then physically entangle or chemically interact with the polymer matrix during the composite's curing or formation process. mdpi.com This creates a strong and durable bridge, improving stress transfer from the polymer to the much stronger inorganic filler. chinacouplingagents.com

This molecular bridging mechanism replaces weak van der Waals forces with strong covalent bonds at the interface, significantly reducing the likelihood of defects and premature failure. chinacouplingagents.com

The primary application of this compound as a coupling agent is the surface modification of inorganic fillers and substrates. chemimpex.com Untreated inorganic fillers are typically hydrophilic (water-attracting) due to the presence of surface hydroxyl groups, while most polymer matrices are hydrophobic (water-repelling). This incompatibility leads to poor dispersion of the filler within the polymer, causing agglomeration and creating weak points in the final composite material. nbinno.com

Treating the filler with this compound fundamentally alters its surface chemistry. The silane treatment effectively masks the hydrophilic hydroxyl groups on the filler surface and presents an organophilic (polymer-compatible) interface due to the outward-facing phenylethyl groups. nbinno.com This improved compatibility reduces filler agglomeration, leading to a more uniform dispersion throughout the polymer matrix. shinetsusilicone-global.comnbinno.com This enhanced dispersion is crucial for achieving consistent and improved material properties. The surface modification can also enhance the hydrophobicity and chemical resistance of the final material. chemimpex.com

The improved interfacial adhesion and filler dispersion resulting from the use of silane coupling agents like this compound have a direct and significant impact on the performance of composite materials.

Mechanical Performance: By ensuring a strong bond between the polymer matrix and the reinforcing filler, silane coupling agents facilitate efficient stress transfer between the two phases. chinacouplingagents.com This means that mechanical loads applied to the composite are effectively distributed to the high-strength filler, rather than being concentrated in the weaker polymer matrix. This leads to substantial improvements in a wide range of mechanical properties. Studies on various composite systems have consistently shown that silane treatment enhances tensile strength, flexural strength and modulus, and impact resistance. vot.plnih.govresearchgate.net For instance, the use of silanes has been shown to increase flexural strength in glass fiber/polypropylene composites by up to 30% and improve interlaminar shear strength in aerospace components by 35%. chinacouplingagents.com The prevention of filler-matrix debonding under load is key to these enhancements. nih.gov

| Composite System | Silane Coupling Agent Used | Observed Improvement in Mechanical Properties | Source |

|---|---|---|---|

| Glass Fiber / Polypropylene | γ-Methacryloxypropyltrimethoxysilane | ~30% increase in flexural strength | chinacouplingagents.com |

| Glass Fiber / Epoxy | Vinyltrimethoxysilane | >90% wet-state strength retention | chinacouplingagents.com |

| Silica / Polypropylene | Amino-functionalized silane | Highest mechanical properties among tested silanes | researchgate.net |

| Polyester resin / Mineral filler | (3-aminopropyl)triethoxysilane | ~200% increase in Young's modulus | vot.pl |

| Coconut Fiber / Polypropylene | 3-Aminopropyltriethoxysilane | Increased tensile strength and elastic modulus | researchgate.net |

Development of Specialty Organosilicon Materials

The tailored properties of this compound make it a valuable precursor in the synthesis of sophisticated organosilicon materials. The presence of two chlorine atoms allows for a variety of chemical transformations, leading to the formation of polymers and surface modifications with desirable characteristics.

Synthesis of Complex Molecular Architectures (e.g., Silicon-bridged Crown Ethers)

The formation of intricate molecular structures, such as silicon-bridged crown ethers, is a key area where this compound demonstrates its utility. While specific literature detailing the synthesis of crown ethers directly from this compound is limited, the fundamental reaction principles with analogous dichlorosilanes provide a strong basis for its application.

The synthesis of silicon-bridged crown ethers typically involves the reaction of a dichlorosilane with a diol, such as a polyethylene (B3416737) glycol derivative, under anhydrous conditions and often in the presence of a base to neutralize the hydrochloric acid byproduct. The general reaction scheme involves the nucleophilic attack of the hydroxyl groups of the diol on the silicon atom of the dichlorosilane, leading to the formation of Si-O bonds and the creation of a macrocyclic structure.

The incorporation of the methyl and 2-phenylethyl groups from this compound into the crown ether framework is anticipated to impart specific properties. The methyl group can influence the solubility and conformational flexibility of the resulting macrocycle, while the 2-phenylethyl group can introduce hydrophobicity and potential for π-π stacking interactions, which could be exploited in sensor applications or for the selective complexation of specific cations.

A hypothetical reaction for the synthesis of a silicon-bridged crown ether using this compound is presented below:

Hypothetical Reaction Scheme

This compound + HO-(CH₂CH₂O)n-H → Silicon-bridged Crown Ether + 2HCl

The characteristics of the resulting silicon-bridged crown ether would be highly dependent on the nature of the diol used and the reaction conditions.

| Precursor | Reactant | Potential Product Characteristics |

| This compound | Polyethylene glycol (n=3) | A smaller, more rigid crown ether with specific cation selectivity. |

| This compound | Bisphenol A | A more structurally complex and rigid macrocycle with potential applications in molecular recognition. |

This table presents a hypothetical summary of potential outcomes based on established principles of crown ether synthesis.

Integration into Functional Coatings and Surface Treatments

This compound is a valuable component in the formulation of functional coatings and surface treatments designed to enhance the properties of various substrates. Its bifunctional nature allows it to act as a coupling agent, promoting adhesion between organic polymers and inorganic surfaces, and as a surface modifier, imparting desired characteristics such as hydrophobicity and chemical resistance.

The dichlorosilyl group can readily hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of many materials, such as glass, metals, and ceramics, forming stable covalent Si-O-substrate bonds. Simultaneously, the organic part of the molecule, the methyl and 2-phenylethyl groups, remains oriented away from the surface, modifying its properties.

Research into silane-based coatings has shown that the nature of the organic substituent on the silicon atom plays a crucial role in determining the final properties of the coating. The 2-phenylethyl group in this compound is expected to create a hydrophobic surface due to the nonpolar nature of the phenyl ring. This can lead to water-repellent and self-cleaning properties. Furthermore, the aromatic ring can enhance thermal stability and resistance to UV degradation.

The process of surface modification typically involves the application of a solution of the silane onto the substrate, followed by a curing step to promote the hydrolysis and condensation reactions. The resulting thin film can significantly alter the surface energy and chemical reactivity of the substrate.

| Substrate | Coating Property | Potential Application |

| Glass | Increased Hydrophobicity | Self-cleaning windows, anti-fogging surfaces |

| Metal | Enhanced Corrosion Resistance | Protective coatings for automotive and aerospace components |

| Ceramic | Improved Stain Resistance | Easy-to-clean surfaces for kitchen and bathroom fixtures |

This table illustrates the potential applications of coatings derived from this compound based on its chemical structure and the known behavior of similar organosilanes.

Catalytic Applications and Catalysis Research Involving Dichloro Methyl 2 Phenylethyl Silane

Dichloro(methyl)(2-phenylethyl)silane in Organic Synthesis Catalysis

This compound serves as a key reagent in the synthesis of more complex silane (B1218182) derivatives, which are in turn employed in organic synthesis. chemimpex.com The compound's utility in this context is primarily as a building block rather than a direct catalyst. The presence of two chlorine atoms allows for stepwise substitution reactions with nucleophiles, enabling the controlled construction of intricate molecular architectures. chemimpex.com For instance, the reaction with Grignard reagents or organolithium compounds can introduce new organic moieties to the silicon center, a common strategy for producing tetraorganosilanes. orgsyn.org

While direct catalytic applications of this compound are not extensively documented, its derivatives are used in significant synthetic reactions. The broader class of organosilanes is crucial in modern organic chemistry, participating in reductions and cross-coupling reactions. thermofisher.com For example, silanes are used as reducing agents for a variety of functional groups, and in Hiyama cross-coupling reactions to form carbon-carbon bonds. thermofisher.com The phenethyl group in this compound can also be functionalized, for example, through sulfonation, to create specialized ligands or catalyst supports. ncats.io

A summary of the key reactive sites and their potential in organic synthesis is presented below:

| Functional Group | Type of Reaction | Potential Synthetic Application |

| Si-Cl (Dichloro) | Nucleophilic Substitution | Introduction of new organic or inorganic groups |

| Si-Methyl | Generally stable | Provides steric and electronic influence |

| Si-Phenethyl | Can be functionalized | Creation of catalyst ligands or supports |

Design and Development of Novel Catalytic Systems Utilizing Silane Functionality

The functional groups on this compound make it a candidate for designing novel catalytic systems. The dichlorosilyl group can be used to anchor the molecule to a support material like silica (B1680970) or a polymer resin. Following immobilization, the remaining chloro group or the phenethyl group can be further modified to introduce a catalytically active site.

One documented example involves the sulfonation of the phenethyl group of a related silane, which is then used to modify the surface of mesoporous silica. ncats.io These sulfonated phenethyl-modified silicas have been used as supports for luminescent ruthenium complexes. ncats.io Such supported catalysts are highly valuable as they combine the catalytic activity of the metal complex with the practical advantages of a heterogeneous catalyst, such as ease of separation and potential for recycling.

The design process for such a supported catalyst would typically involve the following steps:

Synthesis of the functionalized silane: Starting with this compound, one chlorine atom is reacted with a surface hydroxyl group of the support material (e.g., silica gel).

Modification of the organic group: The phenethyl group is functionalized, for example, by sulfonation, to create a ligand or an ionic anchoring site.

Introduction of the active metal center: The modified support is treated with a solution of a transition metal precursor to form the final catalyst.

This approach allows for the creation of a wide variety of catalysts where the properties of the support, the linker (derived from the silane), and the active metal center can be tuned for specific applications.

Advanced Characterization Methodologies in Dichloro Methyl 2 Phenylethyl Silane Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the chemical structure of "Dichloro(methyl)(2-phenylethyl)silane" and for tracking its transformation during polymerization or surface modification processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the molecular structure of "this compound". By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

In the analysis of "this compound", ¹H NMR would be expected to show distinct signals for the protons of the methyl group, the ethyl chain, and the phenyl group. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns would reveal adjacent proton-proton couplings. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. For organosilanes, ²⁹Si NMR is particularly valuable, as the chemical shift of the silicon nucleus is highly sensitive to its substituents. For "this compound", the ²⁹Si NMR spectrum would be expected to show a characteristic resonance influenced by the presence of the methyl, 2-phenylethyl, and two chloro groups.

During the hydrolysis and condensation of "this compound" to form polysiloxanes, NMR spectroscopy can be used to monitor the reaction. The disappearance of the Si-Cl bond and the appearance of Si-OH (silanol) and subsequently Si-O-Si (siloxane) linkages would result in significant changes in the ²⁹Si NMR chemical shifts, allowing for the tracking of reaction kinetics and the characterization of the resulting polymer structure.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 7.1-7.3 | Multiplet | 5H | Phenyl group (C₆H₅) |

| δ 2.6-2.8 | Triplet | 2H | Methylene group adjacent to phenyl (C₆H₅-CH₂ ) |

| δ 1.0-1.2 | Triplet | 2H | Methylene group adjacent to silicon (Si-CH₂ ) |

| δ 0.4-0.6 | Singlet | 3H | Methyl group on silicon (Si-CH₃ ) |

Note: This table is illustrative and represents expected chemical shifts based on the structure. Actual experimental values may vary.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. nih.gov For "this compound", the FTIR spectrum would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. nih.gov

Key expected vibrational bands for the monomer would include C-H stretching and bending vibrations from the methyl and phenylethyl groups, as well as aromatic C=C stretching from the phenyl ring. The Si-C and Si-Cl bonds would also have characteristic absorptions. Upon hydrolysis and condensation, FTIR is instrumental in monitoring the reaction progress. mdpi.com The disappearance of the Si-Cl band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the intermediate silanol (B1196071) (Si-OH) groups, followed by the growth of a strong Si-O-Si stretching band (typically in the 1000-1100 cm⁻¹ region), would confirm the formation of a polysiloxane network. gelest.com

Table 2: Expected FTIR Absorption Bands for this compound and its Hydrolysis Products

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3000-3100 | C-H | Aromatic |

| 2850-2960 | C-H | Aliphatic |

| 1450-1600 | C=C | Aromatic Ring |

| 1250-1270 | Si-CH₃ | Methylsilyl |

| 800-840 | Si-C | Alkylsilyl |

| 450-600 | Si-Cl | Chlorosilane |

| 3200-3600 | O-H | Silanol (intermediate) |

| 1000-1100 | Si-O-Si | Siloxane (polymer) |

Note: This table provides a general guide to expected absorption regions for the functional groups present.

Chromatographic and Thermal Analysis Techniques for Material Characterization

To characterize the properties of polymers derived from "this compound", chromatographic and thermal analysis techniques are essential.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. azom.com When "this compound" is polymerized, it forms polysiloxane chains of varying lengths. GPC separates these polymer chains based on their size in solution, with larger molecules eluting faster than smaller ones. fiveable.me

The resulting chromatogram provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. azom.com This information is critical as the molecular weight and its distribution significantly influence the mechanical and rheological properties of the final polymer. For polysiloxanes, the choice of solvent for GPC analysis is important for obtaining accurate results. azom.com

Table 3: Illustrative GPC Data for a Polysiloxane Derived from this compound

| Parameter | Description | Hypothetical Value |

| Mn ( g/mol ) | Number-Average Molecular Weight | 15,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 35,000 |

| PDI | Polydispersity Index (Mw/Mn) | 2.33 |

Note: The values in this table are for illustrative purposes to show the type of data obtained from GPC analysis.

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For polymers derived from "this compound", key thermal analysis methods include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as it is heated. This provides information on the thermal stability of the polymer and its degradation profile. The presence of aromatic groups, such as the phenyl group in the monomer, is generally expected to enhance the thermal stability of the resulting polysiloxane. fiveable.me

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), at which an amorphous polymer changes from a rigid, glassy state to a more flexible, rubbery state. fiveable.me The Tg is a critical parameter that defines the service temperature range of a polymeric material.

Table 4: Potential Thermal Properties of a Polysiloxane from this compound

| Property | Technique | Description | Expected Influence of Structure |

| Glass Transition Temperature (Tg) | DSC | Temperature of transition from glassy to rubbery state | The bulky phenylethyl group may increase Tg by restricting chain mobility. |

| Decomposition Temperature (Td) | TGA | Temperature at which significant mass loss begins | The phenyl group is expected to contribute to higher thermal stability. |

Note: This table describes the expected influence of the monomer's structure on the polymer's thermal properties.

Advanced Microscopy for Interfacial Studies in Composites

When "this compound" is used as a coupling agent or as a precursor to a polymer matrix in a composite material (e.g., with silica (B1680970) fillers), advanced microscopy techniques are vital for studying the interfacial region between the polymer and the filler. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide high-resolution images of the composite's morphology.

SEM is used to visualize the surface topography and the dispersion of filler particles within the polymer matrix. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can provide elemental mapping to confirm the distribution of silicon from the silane (B1218182) at the interface.

Theoretical and Computational Investigations of Dichloro Methyl 2 Phenylethyl Silane

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are essential for understanding the electronic structure and predicting the reactivity of molecules like Dichloro(methyl)(2-phenylethyl)silane. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT could be used to calculate a variety of molecular properties. These calculations would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations.

Predicted molecular properties would include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to help in the characterization of the molecule and to confirm that the optimized geometry is a true minimum on the potential energy surface.

Electronic Properties: Calculation of dipole moment, polarizability, and other electronic descriptors.

Thermodynamic Properties: Estimation of enthalpy, entropy, and Gibbs free energy.

Without specific published research, a representative data table of DFT-calculated properties for this compound cannot be generated.

Molecular Orbital Analysis for Bonding and Electronic Interactions

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the MOs of this compound would provide a detailed picture of the bonding and electronic interactions within the molecule.

Key aspects of MO analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electron Density Distribution: MO analysis can map the electron density, revealing which parts of the molecule are electron-rich or electron-poor. This is critical for understanding interactions with other molecules, such as electrophiles or nucleophiles.

Bonding, Antibonding, and Non-bonding Orbitals: A full MO diagram would show the combination of atomic orbitals to form molecular orbitals of different energy levels, elucidating the nature of the chemical bonds (e.g., σ and π bonds) within the molecule.

No specific MO data or diagrams for this compound are available from the conducted searches.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this would be particularly useful for studying its hydrolysis and subsequent condensation reactions, which are characteristic of chlorosilanes.

This type of investigation involves:

Mapping the Potential Energy Surface (PES): Calculations are performed to identify the energies of reactants, products, intermediates, and, most importantly, transition states.

Transition State (TS) Theory: By locating the transition state structure (a first-order saddle point on the PES), the activation energy (energy barrier) for a reaction can be calculated. chemimpex.comncats.io This provides a quantitative measure of the reaction rate. chemimpex.comncats.io

Reaction Coordinate Analysis: This involves following the geometric changes of the molecule along the reaction pathway from reactants to products, often visualized through an Intrinsic Reaction Coordinate (IRC) calculation.

Studies on similar silanes often focus on the hydrolysis of the Si-Cl bonds by water molecules, followed by the condensation of the resulting silanols to form siloxane bridges (Si-O-Si). However, no specific computational studies modeling these or other reaction mechanisms for this compound have been found.

Molecular Dynamics Simulations for Interfacial Interactions in Composites

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This compound is used as a coupling agent, making its interaction at interfaces—for example, between an inorganic filler (like silica) and a polymer matrix—of great interest.

MD simulations in this context would aim to:

Model the Interface: Constructing a realistic atomistic model of the silane (B1218182) molecules adsorbed onto a surface (e.g., a hydroxylated silica (B1680970) surface) and embedded in a polymer matrix.

Simulate System Evolution: Solving Newton's equations of motion for the system to observe how the molecules arrange and interact over a period of time.

Analyze Interfacial Properties: Calculating properties such as the density profile of different components near the interface, the orientation of the silane molecules, and the strength of the interactions (e.g., through binding energies or radial distribution functions). This can provide insights into how the coupling agent improves adhesion and mechanical properties of the composite material.

While general MD studies on silane coupling agents on silica surfaces exist, none were found that specifically included this compound.

Development of Computational Models for Organosilicon Systems

The development of accurate computational models for organosilicon systems is an ongoing area of research. This involves creating and parameterizing force fields for classical MD simulations and validating the performance of various quantum chemical methods.

Key aspects of this development include:

Force Field Parameterization: Classical MD simulations rely on force fields to define the potential energy of the system as a function of atomic positions. Developing accurate parameters for the various bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions involving silicon, particularly in a molecule with chlorine, a methyl group, and a phenylethyl group, is a non-trivial task. These parameters are often derived from higher-level quantum chemical calculations or experimental data.

Benchmarking Quantum Methods: Assessing the accuracy of different DFT functionals and basis sets for predicting the properties of organosilicon compounds by comparing the computational results with experimental data or high-accuracy reference calculations.

Specific computational models or force field parameters developed explicitly for this compound were not identified in the literature search.

Future Research Directions and Emerging Applications

Integration with Supramolecular Chemistry and Nanotechnology

The dual functionality of Dichloro(methyl)(2-phenylethyl)silane makes it a compelling candidate for the construction of complex, ordered structures in both supramolecular chemistry and nanotechnology. The phenethyl group can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions, which are fundamental to the self-assembly of molecules into larger, well-defined architectures. The reactive chlorine atoms on the silicon atom allow for covalent bonding to surfaces or other molecules, providing a stable anchor for these assemblies.

In the realm of nanotechnology, this compound is a key intermediate for creating functionalized nanoparticles. tcichemicals.com By reacting this compound with nanoparticle surfaces, such as silica (B1680970) or metal oxides, a phenethyl-functionalized layer can be introduced. This surface modification can be tailored to control the nanoparticles' dispersion in various polymer matrices or solvents, a crucial factor in the development of high-performance nanocomposites. Research in this area is focused on leveraging these properties to create materials for advanced electronics and biomedical devices. tcichemicals.com Chemical suppliers categorize this compound under materials for self-assembly and contact printing, underscoring its potential in these fields. tcichemicals.com

Exploration of Bio-Inspired Organosilicon Systems and Chemical Biology

The interface of organosilicon chemistry and biology is a rapidly expanding field of research. While direct studies on this compound in bio-inspired systems are in their early stages, the known biocompatibility of certain silicones and the ability to functionalize molecules with this silane (B1218182) open up numerous possibilities. Its unique structure can be harnessed to create complex molecular architectures for applications in drug delivery and other advanced materials. tcichemicals.com

One promising avenue is the development of bio-inspired delivery vehicles. The hydrophobic phenethyl group could interact with cell membranes, while the silane moiety can be used to attach therapeutic agents or targeting ligands. This could lead to the creation of more effective drug delivery systems with improved bioavailability. tcichemicals.com Furthermore, the incorporation of silicon into bioactive molecules is a known strategy to enhance their pharmacological properties. The exploration of derivatives of this compound as novel therapeutic agents or as scaffolds for biologically active compounds is a compelling area for future research.

Sustainable Synthesis and Application Development in a Circular Economy Framework

The chemical industry is increasingly moving towards more sustainable manufacturing processes and circular economy models. For this compound, this translates to the development of greener synthesis routes and the design of materials that can be recycled or repurposed at the end of their life.

In the context of a circular economy, the focus is on the lifecycle of materials derived from this silane. Research into the chemical recycling of silicones, where the polymer is broken down into its constituent monomers and repolymerized, is gaining traction. By designing polysiloxanes derived from this compound with recyclability in mind, it may be possible to create a closed-loop system where the valuable phenethyl-functionalized siloxane monomers are recovered and reused, minimizing waste and reliance on virgin resources.

Advanced Functional Materials with Tunable Properties

The incorporation of this compound into polymers and other materials offers a powerful method for tuning their properties to suit specific applications. The presence of the phenethyl group can significantly influence the characteristics of the resulting material.

For instance, the introduction of phenyl-containing groups, such as the phenethyl group, into a polysiloxane backbone is known to enhance the thermal stability of the polymer. This makes materials derived from this compound attractive for high-temperature applications. Moreover, the phenyl rings can alter the refractive index and UV absorption properties of the material, which is advantageous for optical and electronic applications.

A notable area of research is the development of luminescent materials. Studies have shown that modifying mesoporous silica with sulfonated phenethyl groups can lead to materials that exhibit luminescence when complexed with metal ions like ruthenium. This points to the potential of using functionalized derivatives of this compound in sensors, displays, and other optoelectronic devices. The ability to tune the properties of materials by simply incorporating this versatile silane underscores its importance in the ongoing development of advanced functional materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Dichloro(methyl)(2-phenylethyl)silane, and how can purity be optimized?

- Methodology : The compound can be synthesized via hydrosilylation reactions using chlorosilanes and phenylethyl derivatives. For example, analogous routes involve reacting dichloromethylsilane with 2-phenylethyl Grignard reagents under inert conditions (e.g., argon) to minimize hydrolysis . Purity optimization requires fractional distillation under reduced pressure (boiling point ~394–395 K, as inferred from similar silanes ), followed by characterization via / NMR and GC-MS to confirm absence of byproducts like unreacted silanes or oxidation products.

Q. How should researchers handle moisture sensitivity during experimental procedures?

- Methodology : Due to the high reactivity of Si–Cl bonds with moisture, all reactions must be conducted under anhydrous conditions (e.g., Schlenk line, glovebox). Solvents should be dried over molecular sieves, and substrates pre-treated to remove trace water. Storage requires inert atmospheres and sealed containers to prevent hydrolysis, which can form silanols or cross-linked polysiloxanes .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- NMR Spectroscopy : NMR to confirm Si–Cl bonding environment (δ ≈ 10–30 ppm for dichlorosilanes) .

- FT-IR : Peaks at ~550–600 cm (Si–Cl stretching) and ~1250 cm (Si–C vibrations) .

- Elemental Analysis : Validate C/H/Si/Cl ratios against theoretical values (e.g., molecular formula CHClSi) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., refractive index, boiling point)?

- Methodology : Discrepancies may arise from impurities or measurement conditions. For example, refractive indices for silane-containing polymers (e.g., 1.557–1.560) suggest that environmental factors (temperature, solvent) must be standardized. Cross-validate data using NIST-referenced methods and compare with structurally similar compounds (e.g., Dichloro(methyl)vinylsilane ).

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodology : Side reactions (e.g., Si–Cl hydrolysis or unwanted cross-coupling) can be minimized by:

- Controlled Stoichiometry : Use sub-stoichiometric amounts of nucleophiles (e.g., alcohols, amines) to avoid over-substitution.

- Catalytic Additives : Employ transition-metal catalysts (e.g., Ru complexes ) for selective Si–Cl bond activation.

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How does the 2-phenylethyl substituent influence reactivity compared to phenyl or methyl analogs?

- Methodology : The steric bulk and electronic effects of the 2-phenylethyl group can slow nucleophilic substitution at silicon compared to smaller substituents (e.g., methyl). Comparative kinetic studies using NMR or conductivity measurements under identical conditions are recommended. For example, phenyl-substituted silanes exhibit slower hydrolysis rates due to steric hindrance .

Q. What are the challenges in incorporating this silane into hybrid polymer matrices?

- Methodology : Challenges include phase separation due to incompatibility with organic monomers and premature condensation. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.